molecular formula C17H15ClN2O2S2 B254984 Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Cat. No. B254984
M. Wt: 378.9 g/mol
InChI Key: PJJOJQBCCNGRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a thienopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is not fully understood, but it is thought to act by inhibiting key enzymes involved in cellular processes. It has been shown to have activity against a variety of cancer cell lines, and may work by inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been shown to modulate the immune system, and may have applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate in lab experiments include its high purity and well-characterized synthesis method. However, limitations include the need for further study to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate. One area of interest is its potential as an anti-cancer agent, and further study is needed to fully understand its mechanism of action and potential efficacy in treating different types of cancer. Additionally, its effects on the immune system may have applications in the treatment of autoimmune diseases, and further study is needed to fully understand its potential in this area. Finally, the development of new synthesis methods and analogs of Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate may lead to even more promising candidates for scientific research.

Synthesis Methods

The synthesis of Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves a multi-step process that has been described in detail in the scientific literature. The starting materials for the synthesis are commercially available and the reaction conditions have been optimized to yield high purity products.

Scientific Research Applications

Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has been studied for its potential applications in a variety of scientific research areas. It has been shown to have activity against cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been studied for its effects on the immune system, and may have applications in the treatment of autoimmune diseases.

properties

Product Name

Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9 g/mol

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoate

InChI

InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)10(2)24-16-14-13(8-23-15(14)19-9-20-16)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3

InChI Key

PJJOJQBCCNGRBK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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